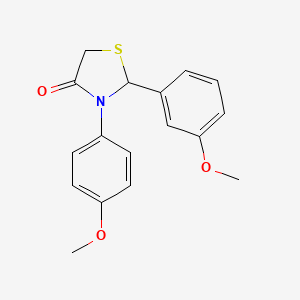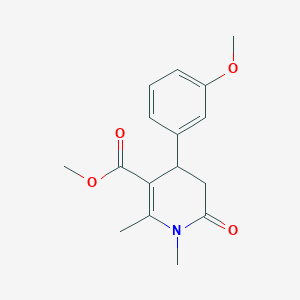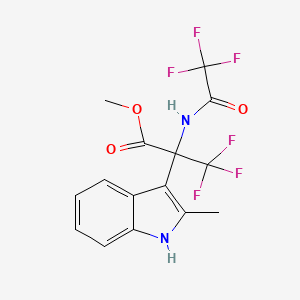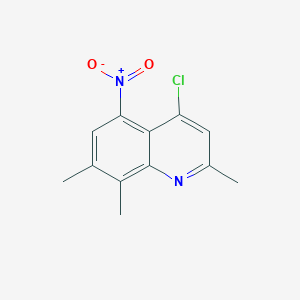![molecular formula C18H19N3O3S B4331296 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one CAS No. 893764-02-8](/img/structure/B4331296.png)
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
Vue d'ensemble
Description
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one, also known as APQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains a pyridoquinazoline core structure. APQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to exhibit potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is its potent biological activity, which makes it an attractive candidate for drug development. Additionally, 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to exhibit low toxicity in animal models, which is an important consideration for drug development. However, one of the limitations of 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one. One potential area of research is the development of more potent analogs of 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one for use in cancer therapy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one and its potential use in the treatment of neurological disorders. Finally, there is a need for further studies to evaluate the safety and efficacy of 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one in clinical trials.
Applications De Recherche Scientifique
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
8-(azepan-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18-15-13-14(25(23,24)20-10-4-1-2-5-11-20)8-9-16(15)21-12-6-3-7-17(21)19-18/h3,6-9,12-13H,1-2,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQSFCKPSBBTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151824 | |
| Record name | 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one | |
CAS RN |
893764-02-8 | |
| Record name | 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893764-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4331233.png)

![N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-furylmethyl)ethanesulfonamide](/img/structure/B4331244.png)
![N-benzyl-4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-amine](/img/structure/B4331247.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)-1-methylpropyl]benzamide](/img/structure/B4331251.png)
![2-(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-7(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4331266.png)
![2-amino-9-fluoro[1,3,4]thiadiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B4331284.png)
![9-chloro-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4331287.png)
![8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4331298.png)
![2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4331302.png)
![2,9-dichloro-8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4331309.png)